1,2-Bis(furan-2-yl)ethane-1,2-diol chemical properties and structure
1,2-Bis(furan-2-yl)ethane-1,2-diol chemical properties and structure
1,2-Bis(furan-2-yl)ethane-1,2-diol (Hydrofuroin): Structural Properties, Mechanistic Pathways, and Synthetic Methodologies
Executive Summary
1,2-Bis(furan-2-yl)ethane-1,2-diol, commonly referred to as hydrofuroin, is a high-value chiral vicinal diol and a 1[1]. Characterized by a 1,2-ethanediol core flanked by two furan rings, this C10 molecule serves as a critical intermediate for synthesizing biomass-derived quinoxalines, chiral ligands for asymmetric catalysis, and 2[2]. This technical guide provides an in-depth analysis of hydrofuroin, detailing its physicochemical properties, the causality behind its synthetic mechanisms, and validated experimental protocols for its generation.
Physicochemical Properties and Structural Significance
Hydrofuroin (CAS: 4464-77-1) possesses two chiral centers, allowing it to exist as a mixture of dl (enantiomeric) and meso diastereomers[3]. The furan rings offer versatile transformation pathways, enabling downstream functionalization such as ring-opening, hydrogenation, or hydrodeoxygenation to yield long-chain alkanes (C10–C14)[1][2].
Table 1: Key Physicochemical Properties of Hydrofuroin
| Property | Value |
| IUPAC Name | 1,2-Bis(furan-2-yl)ethane-1,2-diol |
| Common Synonyms | Hydrofuroin; 1,2-di(2-furyl)ethane-1,2-diol |
| CAS Number | 4464-77-1 |
| Molecular Formula | C10H10O4 |
| Molecular Weight | 194.18 g/mol |
| Melting Point | 60-62 °C |
| LogP | 1.639 |
| Exact Mass | 194.058 |
(Data synthesized from[3][4][5])
Mechanistic Pathways for Synthesis
The synthesis of hydrofuroin primarily relies on the reductive C-C coupling (pinacol coupling) of furfural, a highly abundant C5 platform chemical derived from lignocellulosic biomass[2][6].
Electrochemical Hydrodimerization (EHD)
EHD represents a sustainable, electron-driven alternative to traditional chemo-catalytic methods. The formation of hydrofuroin proceeds via a one-electron reduction of furfural to form a ketyl radical intermediate[2][7].
Causality in Mechanism: Recent electrokinetic and isotopic labeling studies suggest that the ketyl radical is formed via an8[8]. Because the electron transfer occurs without strong adsorption of the reactant to the electrode, the subsequent self-coupling of the ketyl radicals and proton transfer occur predominantly in the solution phase[2][7]. This makes the intrinsic C-C coupling step relatively insensitive to the electrode's surface properties, provided the electrode does not strongly bind the radical (which would otherwise lead to further reduction to furfuryl alcohol)[2][9].
Electrochemical hydrodimerization of furfural to hydrofuroin via an outer-sphere mechanism.
The Role of Single-Atom Catalysts (SACs)
A critical challenge in EHD is the competing Hydrogen Evolution Reaction (HER) and over-reduction to furfuryl alcohol (FA)[9]. Using a zinc (Zn) single-atom catalyst (Zn-SAC) deposited on carbon nanotubes suppresses HER due to the 9[9]. This weak binding enables the fast desorption of furfural radicals, preventing further surface-bound reduction and driving the solution-phase dimerization to hydrofuroin with near-unity Faradaic efficiency (FE)[9].
Experimental Methodologies
Protocol 1: Mg-Mediated Pinacol Homocoupling of Furfural
This protocol leverages magnesium as a low-valent electron donor in an aqueous environment to facilitate pinacol coupling.
Causality of Reagents: The use of 0.1 M NH4Cl is critical; it acts as a mild proton source that stabilizes the ketyl radical anion without providing enough acidity to drive the complete reduction to furfuryl alcohol. Self-Validating System: The protocol incorporates a final 1H NMR validation step to confirm the dl:meso ratio, ensuring the coupling reaction has not been outcompeted by over-reduction.
Step-by-Step Workflow:
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Preparation: Add 200 mg (1.89 mmol) of furfural to a reaction flask containing 1.0 g of Magnesium (Mg) turnings.
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Reaction: Introduce a solution of 0.1 M ammonium chloride (NH4Cl). Stir the mixture vigorously overnight at room temperature to allow continuous radical generation and coupling.
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Quenching: Quench the reaction mixture by adding 3 M HCl dropwise until the remaining Mg is dissolved and the solution is neutralized.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
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Washing: Wash the combined organic phases sequentially with saturated NaCl (brine) and saturated NaHCO3 to remove residual acid and inorganic salts.
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Concentration & Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate via rotary evaporation to yield a brown oil. Purify using silica gel column chromatography (gradient of n-hexane and ethyl acetate) to isolate pure hydrofuroin.
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Validation: Confirm the structure and dl:meso diastereomeric ratio via 1H NMR in CDCl3.
Step-by-step experimental workflow for the Mg-mediated synthesis of hydrofuroin.
Protocol 2: Asymmetric Transfer Hydrogenation of Furil
For applications requiring high enantiomeric excess (ee), hydrofuroin can be synthesized via the6[1][6]. Using chiral organocatalysts or metal-ligand complexes (e.g., chiral oxazaborolidine), this method yields hydrofuroin with up to 99% ee and a 9:1 diastereomeric ratio (dr)[6].
Applications in Drug Development and Renewable Energy
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Chiral Synthons & Pharmaceuticals: The rigid, oxygen-rich furan rings and the chiral diol core make hydrofuroin an excellent precursor for nitrogen-containing heterocycles, such as quinoxalines, which are privileged scaffolds in drug discovery[1].
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Sustainable Aviation Fuels (SAF): The C-C coupling of C5 furfural to C10 hydrofuroin doubles the carbon chain length. Subsequent hydrodeoxygenation (HDO) of hydrofuroin removes the oxygen atoms, yielding C10 alkanes that are ideal drop-in precursors for heavy-duty and aviation synfuels[2][8].
References
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Benchchem: 1,2-Bis(furan-2-yl)ethane-1,2-diol - 1
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Sigma-Aldrich: 1,2-bis(furan-2-yl)ethane-1,2-diol - 4
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Chemsrc: meso-1,2-di(furan-2-yl)ethane-1,2-diol - 3
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J-GLOBAL: Hydrofuroin - 5
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MDPI: Recent Advances of the Electrochemical Hydrogenation of Biofuels and Chemicals from Furfural - 8
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PMC: Electrochemical Hydrodimerization of Lignocellulose-Derived Carbonyls in Aqueous Electrolytes -2
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ResearchGate: Furfural electrovalorisation to hydrofuroin with near-unity faradaic efficiency on a single-atom zinc catalyst - 9
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Iowa State University: Unraveling Electro-Reductive Mechanisms of Biomass-Derived Aldehydes - 7
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ResearchGate: Biomass Conversion to High Value Chemicals: From Furfural to Chiral Hydrofuroins in Two Steps - 6
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RSC: Supporting Information: Unraveling the reaction mechanisms for furfural electroreduction on copper - Link
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